molecular formula C17H20N4O2 B7352191 (3S)-3-methyl-4-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]-1,4-diazepan-2-one

(3S)-3-methyl-4-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]-1,4-diazepan-2-one

カタログ番号 B7352191
分子量: 312.37 g/mol
InChIキー: BGDBKCGXGYFHOI-LBPRGKRZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3S)-3-methyl-4-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]-1,4-diazepan-2-one, also known as MPDL3280A, is a small molecule drug that has been developed as an immune checkpoint inhibitor for the treatment of cancer. The drug is designed to block the programmed death-ligand 1 (PD-L1) pathway, which is a mechanism that cancer cells use to evade the immune system.

作用機序

(3S)-3-methyl-4-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]-1,4-diazepan-2-one works by blocking the PD-L1 pathway, which is a mechanism that cancer cells use to evade the immune system. PD-L1 is a protein that is expressed on the surface of cancer cells, and it binds to a receptor called PD-1 on the surface of immune cells, such as T cells. This interaction inhibits the activity of the immune cells, allowing the cancer cells to evade detection and attack. This compound binds to PD-L1, preventing it from interacting with PD-1 and thereby allowing the immune cells to attack the cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, the drug has been shown to increase the activity of T cells and other immune cells, leading to increased tumor cell death. Additionally, the drug has been shown to decrease the number of regulatory T cells, which are immune cells that can suppress the activity of other immune cells.

実験室実験の利点と制限

One advantage of (3S)-3-methyl-4-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]-1,4-diazepan-2-one for lab experiments is that it has a well-defined mechanism of action, which allows researchers to study the drug's effects on the immune system and cancer cells in a more targeted and specific way. Additionally, the drug has been extensively studied in preclinical and clinical trials, providing a wealth of data and information for researchers to draw upon. However, one limitation of this compound for lab experiments is that it may not be effective in all types of cancer, and its effects may vary depending on the specific cancer type and stage.

将来の方向性

There are several future directions for research on (3S)-3-methyl-4-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]-1,4-diazepan-2-one. One area of research is the development of combination therapies that can enhance the drug's effectiveness. For example, this compound has been shown to be more effective in combination with other immune checkpoint inhibitors, such as anti-CTLA-4 antibodies. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to the drug. This could help to personalize treatment and improve patient outcomes. Additionally, further research is needed to better understand the drug's effects on the immune system and cancer cells, as well as its potential long-term side effects.

合成法

The synthesis of (3S)-3-methyl-4-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]-1,4-diazepan-2-one involves several steps. The first step is the preparation of the pyrazole-5-carboxylic acid derivative, which is then coupled with the 3-amino-4-methylbenzoic acid to form the pyrazole-5-carbonyl-4-methylbenzoic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with the 3S-amino-4-methylpiperidine to form the final product, this compound.

科学的研究の応用

(3S)-3-methyl-4-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]-1,4-diazepan-2-one has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including lung cancer, bladder cancer, breast cancer, and melanoma. The drug has shown promising results in early-phase clinical trials, with some patients experiencing significant tumor shrinkage and prolonged survival.

特性

IUPAC Name

(3S)-3-methyl-4-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-11-4-6-13(7-5-11)14-10-15(20-19-14)17(23)21-9-3-8-18-16(22)12(21)2/h4-7,10,12H,3,8-9H2,1-2H3,(H,18,22)(H,19,20)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDBKCGXGYFHOI-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCCN1C(=O)C2=CC(=NN2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCCCN1C(=O)C2=CC(=NN2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。